molecular formula C25H21ClN2O4S B2385714 {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318247-62-0

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate

Cat. No.: B2385714
CAS No.: 318247-62-0
M. Wt: 480.96
InChI Key: HTFBFQSNFRLVQC-UHFFFAOYSA-N
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Description

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 480.96. The purity is usually 95%.
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Biological Activity

The compound {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article examines its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H20ClN3O3S
Molecular Weight 397.89 g/mol
CAS Number [To be determined]

The synthesis of this compound typically involves the reaction of substituted pyrazoles with appropriate carboxylic acid derivatives. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways.

Enzyme Inhibition

Research has shown that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, studies on pyrazole derivatives have demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound may inhibit COX-2 selectively, thereby reducing inflammation without affecting COX-1, which is responsible for protecting the gastric mucosa .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For example, a closely related compound was evaluated for its ability to reduce inflammation in rodent models. Results indicated a significant decrease in inflammatory markers and pain response when administered in appropriate dosages .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

  • Case Study on COX Inhibition : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their COX inhibitory activity. The results indicated that modifications on the phenyl ring significantly enhanced COX-2 selectivity while maintaining low toxicity profiles .
  • Anti-inflammatory Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, a related pyrazole derivative was administered at varying doses. The results showed a dose-dependent reduction in paw swelling, highlighting its potential therapeutic application in treating inflammatory diseases .

Biological Activity Summary

Activity TypeRelated CompoundObserved EffectReference
Enzyme InhibitionPyrazole DerivativeCOX-2 inhibition
Anti-inflammatorySimilar PyrazoleReduced paw edema
Anticancer ActivityRelated PyrazoleInduced apoptosis in cancer cells

Properties

IUPAC Name

[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-17-11-13-21(14-12-17)33(30,31)24-22(16-32-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFBFQSNFRLVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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